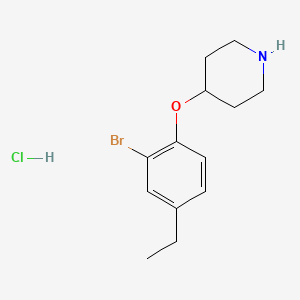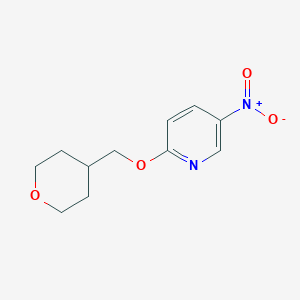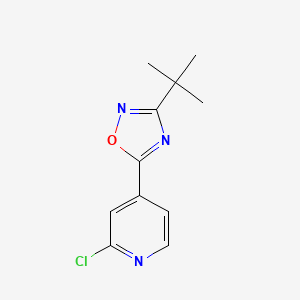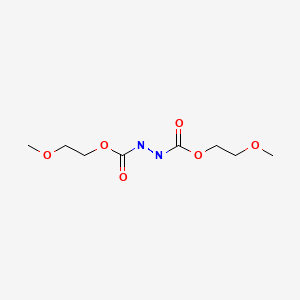
4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride
Vue d'ensemble
Description
4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride is a compound with the molecular formula C13H19BrClNO . It has an average mass of 320.653 Da and a monoisotopic mass of 319.033844 Da . This compound has gained interest in the scientific community for its diverse biological properties.
Molecular Structure Analysis
The molecular structure of 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride consists of a piperidine ring attached to a bromo-ethyl-phenoxy group . The exact 3D structure can be found in chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride are not fully detailed in the available resources. It is known that the compound should be stored sealed in a dry room at room temperature .Applications De Recherche Scientifique
Radiolabeled Probes for σ Receptors
4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride and its derivatives have been studied for their potential as radiolabeled probes for σ receptors. For example, halogenated 4-(phenoxymethyl)piperidines, including compounds with bromo substituents, were synthesized and evaluated as potential δ receptor ligands. The in vivo evaluation of a related iodinated ligand, [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, in adult male rats, showed high uptake and good retention of radioactivity in organs with σ receptors, suggesting the usefulness of these compounds for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Synthesis and Characterization in Chemistry
Various studies have focused on the synthesis and characterization of derivatives and analogs of 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride, contributing to medicinal chemistry and materials science. For instance, novel syntheses have been reported for derivatives with bromo substituents in piperidine, which offer a pathway to new chemical entities with potential biological activity. One study detailed the synthesis of N-allyl-4-piperidyl benzamide derivatives, which could lead to new drug candidates or functional materials (Cheng De-ju, 2014).
Potential Cytotoxic and Anticancer Agents
Some derivatives of 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride have been studied for their potential as cytotoxic and anticancer agents. For example, compounds like 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols showed significant cytotoxicity towards various cancer cell lines, indicating their potential as new classes of anticancer agents (Dimmock et al., 1998).
Applications in Synthesis and Polymerization
The compound and its analogs have also been utilized in the synthesis and polymerization processes in materials science. For instance, novel copolymers incorporating halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates were synthesized, providing insights into new materials with diverse properties (Hussain et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, Piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to handle 4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride with appropriate safety measures.
Propriétés
IUPAC Name |
4-(2-bromo-4-ethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-2-10-3-4-13(12(14)9-10)16-11-5-7-15-8-6-11;/h3-4,9,11,15H,2,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAGMFCYXXQEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)


![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)
![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)






